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Abstract: The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein

(BCRP or ABCG2), is a critical mediator of multidrug resistance (MDR) in cancer and a key

determinant of drug disposition. Its overexpression in cancer cells leads to the efflux of a wide

range of chemotherapeutic agents, diminishing their efficacy. Furthermore, its presence in

physiological barriers such as the blood-brain barrier and the intestine significantly impacts

drug absorption and distribution. Consequently, the development of potent and selective BCRP

inhibitors is of paramount importance. This document provides a technical overview of Ko143,

a non-toxic analog of the fungal toxin fumitremorgin C, widely recognized as one of the most

potent and specific inhibitors of BCRP. We detail its mechanism of action, inhibitory activity, and

the experimental protocols used for its characterization.

Introduction to BCRP and the Role of Inhibitors
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a 72 kDa

transmembrane protein that functions as an ATP-dependent efflux pump.[1] It protects tissues

by exporting xenobiotics and endogenous toxins.[2] However, in oncology, BCRP is a major

contributor to multidrug resistance, as its overexpression in tumor cells can confer resistance to

common anticancer drugs like mitoxantrone, topotecan, and methotrexate.[3][4] Therefore,

inhibitors of BCRP are valuable tools for both basic research and clinical applications. They can

be used to:

Reverse BCRP-mediated MDR in cancer cells.[3]
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Increase the oral bioavailability and central nervous system penetration of BCRP substrate

drugs.[3]

Function as probes in functional assays to identify BCRP substrates and elucidate its

physiological roles.[4]

Ko143, a derivative of fumitremorgin C, has emerged as a gold-standard inhibitor due to its

high potency and selectivity, making it an invaluable reagent for studying BCRP function.[3][5]

Mechanism of Action
Ko143 exerts its inhibitory effect by directly interacting with the BCRP transporter. The primary

mechanism is the inhibition of the transporter's ATPase activity, which is essential for the

energy-dependent conformational changes required to efflux substrates across the cell

membrane.[6] By blocking ATP hydrolysis, Ko143 effectively "jams" the pump, leading to the

intracellular accumulation of BCRP substrates.[2][6] While highly potent against BCRP, it is

important to note that at higher concentrations (≥1 μM), Ko143 can also affect the transport

activity of other ABC transporters like P-glycoprotein (P-gp/ABCB1) and MRP1 (ABCC1),

indicating a loss of specificity at these concentrations.[7]

Quantitative Inhibitory and Selectivity Data
The potency and selectivity of Ko143 have been quantified across various in vitro models. The

data below summarizes its inhibitory concentrations and comparative activity against other

major ABC transporters.

Table 1: Inhibitory Potency of Ko143 against BCRP/ABCG2
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Assay Type Substrate Cell/System
Inhibitory
Value

Citation

ATPase Activity N/A ABCG2 IC50 = 9.7 nM [6][7]

Vesicular

Transport

Estrone-3-sulfate

(E3S)
BCRP Vesicles IC50 = 0.11 µM [1]

Drug Resistance

Reversal

Mitoxantrone/Top

otecan

MEF3.8/Bcrp1

cells
EC90 = 26 nM

Mitoxantrone

Accumulation
Mitoxantrone

MDCK II/ABCG2

cells

EC50 = 0.8 - 2

µM
[8]

Table 2: Selectivity Profile of Ko143

Transporter Activity Noted Concentration
Fold
Selectivity (vs.
BCRP)

Citation

P-glycoprotein

(P-gp/ABCB1)

Stimulation of

ATPase activity
≥1 µM >200-fold [7][9]

MRP1 (ABCC1)
Inhibition of

transport
≥1 µM >200-fold [7][9]

MRP2, MRP3,

MRP4, MRP5
Little to no effect 0.5 µM Not specified [3]

Note: While some studies report high selectivity (>200-fold), others caution that Ko143 lacks

absolute specificity at concentrations of 1 µM and above.[7][9]

Key Experimental Protocols
Characterizing the activity of a BCRP inhibitor like Ko143 involves a series of standard in vitro

assays. Detailed methodologies are provided below.
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BCRP-Mediated Substrate Efflux Assay (Flow
Cytometry)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent BCRP

substrate from cells overexpressing the transporter.

Methodology:

Cell Culture: Culture HEK293 cells stably transfected with human ABCG2 (HEK G2) and the

corresponding parental HEK293 cells. Seed cells at a density of 2.5 x 10^5 cells/mL in a 24-

well plate and grow to confluence.[6][7]

Inhibitor Preparation: Prepare a stock solution of Ko143 in DMSO (e.g., 10 mM). Serially

dilute Ko143 in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.[6]

Substrate Loading: Wash cells with pre-warmed PBS. Incubate cells with a fluorescent

BCRP substrate (e.g., 5 µM Mitoxantrone or 5 µM Hoechst 33342) in the presence of various

concentrations of Ko143 or vehicle control (DMSO).[7]

Incubation: Incubate the plate for a defined period (e.g., 30-45 minutes) at 37°C in a

humidified incubator.[7]

Cell Collection and Analysis: Following incubation, wash the cells with ice-cold PBS to stop

the transport process. Detach the cells using trypsin, centrifuge, and resuspend in PBS.

Flow Cytometry: Analyze the intracellular fluorescence of the cell suspension using a flow

cytometer. The increase in fluorescence in Ko143-treated cells compared to vehicle-treated

cells indicates inhibition of BCRP-mediated efflux.

Data Analysis: Plot the mean fluorescence intensity against the logarithm of the Ko143

concentration and fit the data to a sigmoidal dose-response curve to determine the EC50

value.

Cytotoxicity and Drug Sensitization Assay
This assay determines the concentration at which an inhibitor reverses BCRP-mediated

resistance to a cytotoxic drug.
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Methodology:

Cell Plating: Seed BCRP-overexpressing cells (e.g., HEK G2) and parental cells in 96-well

plates at an appropriate density and allow them to adhere overnight.[7]

Drug and Inhibitor Treatment: Prepare serial dilutions of a cytotoxic BCRP substrate (e.g.,

Mitoxantrone, Topotecan).[3] For each cytotoxic drug concentration, prepare parallel

treatments with and without a fixed, non-toxic concentration of Ko143 (e.g., 10 nM to 1 µM).

[7]

Incubation: Incubate the cells for 72 hours at 37°C.[7]

Viability Assessment: After incubation, assess cell viability using a standard method such as

the MTT, MTS, or ATP-Glo assay.

Data Analysis: Calculate the percentage of cell survival relative to untreated controls.

Determine the IC50 (concentration of cytotoxic drug causing 50% inhibition of cell growth) for

the cytotoxic agent alone and in the presence of Ko143. The fold-reversal of resistance is

calculated by dividing the IC50 of the drug alone by the IC50 of the drug in combination with

Ko143.

ATPase Activity Assay
This biochemical assay directly measures the effect of the inhibitor on the ATP hydrolysis

function of isolated BCRP.

Methodology:

Membrane Preparation: Use membrane vesicles prepared from Sf9 insect cells or

mammalian cells overexpressing BCRP.

Assay Reaction: In a 96-well plate, combine BCRP membrane vesicles with a range of

Ko143 concentrations (e.g., 1 nM to 1 µM).

Initiation: Start the reaction by adding ATP. The ATPase activity of BCRP is often stimulated

by a transport substrate.

Incubation: Incubate at 37°C for a specified time (e.g., 20 minutes).
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Phosphate Detection: Terminate the reaction and measure the amount of inorganic

phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-

based detection).[6][7]

Data Analysis: Determine the concentration of Ko143 that inhibits 50% of the BCRP-specific

ATPase activity (IC50).[7]

Visualized Workflows and Pathways
Experimental Workflow for BCRP Inhibitor Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15285491?utm_src=pdf-body-img
https://www.benchchem.com/product/b15285491?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. xenotech.com [xenotech.com]

2. pubs.acs.org [pubs.acs.org]

3. aacrjournals.org [aacrjournals.org]

4. Fumitremorgin C | CAS:118974-02-0 | Inhibitor of BCRP-mediated multidrug resistance |
Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

5. ar.iiarjournals.org [ar.iiarjournals.org]

6. selleckchem.com [selleckchem.com]

7. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [A Technical Guide to Ko143: A Potent and Selective
BCRP/ABCG2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15285491#12alpha-fumitremorgin-c-as-a-selective-
bcrp-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.xenotech.com/wp-content/uploads/2020/05/XenoTech_Transporters_ISSX.pdf
https://pubs.acs.org/doi/10.1021/acschembio.4c00353
https://aacrjournals.org/mct/article/1/6/417/233728/Potent-and-Specific-Inhibition-of-the-Breast
https://biocrick.com/Fumitremorgin-C-BCC7507.html
https://biocrick.com/Fumitremorgin-C-BCC7507.html
https://ar.iiarjournals.org/content/anticanres/42/2/723.full.pdf
https://www.selleckchem.com/products/ko143.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538874/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00168
https://www.medchemexpress.com/Ko-143.html
https://www.benchchem.com/product/b15285491#12alpha-fumitremorgin-c-as-a-selective-bcrp-inhibitor
https://www.benchchem.com/product/b15285491#12alpha-fumitremorgin-c-as-a-selective-bcrp-inhibitor
https://www.benchchem.com/product/b15285491#12alpha-fumitremorgin-c-as-a-selective-bcrp-inhibitor
https://www.benchchem.com/product/b15285491#12alpha-fumitremorgin-c-as-a-selective-bcrp-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15285491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

